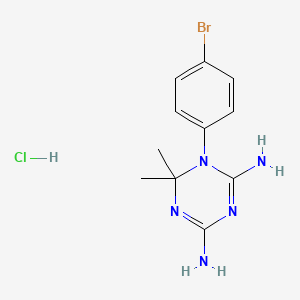
1-(1-benzothien-3-ylcarbonyl)-4-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-benzothien-3-ylcarbonyl)-4-methylpiperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BTCP and belongs to the class of piperidine derivatives. It has been found to have a wide range of applications, including in scientific research, particularly in the field of neuroscience.
作用機序
The mechanism of action of BTCP involves its interaction with the dopamine transporter. It has been found to inhibit the reuptake of dopamine, which leads to an increase in dopamine levels in the synapse. This increase in dopamine levels has been found to have a positive effect on various neurological disorders, including Parkinson's disease and ADHD.
Biochemical and Physiological Effects:
BTCP has been found to have a wide range of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to an improvement in mood, motivation, and attention. Additionally, it has been found to have a positive effect on learning and memory.
実験室実験の利点と制限
One of the primary advantages of using BTCP in lab experiments is its high affinity for the dopamine transporter. This makes it a valuable tool for studying the dopamine system and its role in various neurological disorders. However, one of the limitations of using BTCP is its potential for abuse. It is important to use caution when handling this compound and to follow proper safety protocols.
将来の方向性
There are several future directions for the study of BTCP. One area of research is in the development of new treatments for neurological disorders. BTCP has shown promise in the treatment of Parkinson's disease and ADHD, and further research is needed to explore its potential in these areas. Additionally, there is potential for the development of new drugs based on the structure of BTCP that could have even greater efficacy and fewer side effects. Finally, there is a need for further studies to explore the potential risks associated with the use of BTCP and to develop proper safety protocols for handling this compound.
合成法
The synthesis of BTCP involves several steps, including the use of various reagents and solvents. One of the most common methods for synthesizing BTCP is through the reaction of 1-benzothiophene-3-carboxylic acid with 4-methylpiperidine in the presence of a suitable catalyst. The resulting product is then purified using various techniques, such as chromatography, to obtain pure BTCP.
科学的研究の応用
BTCP has been extensively studied for its potential applications in scientific research. One of the primary areas of research is in neuroscience, where it has been found to have potential applications in the treatment of various neurological disorders. Studies have shown that BTCP has a high affinity for the dopamine transporter, which makes it a potential candidate for the treatment of conditions such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
1-benzothiophen-3-yl-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c1-11-6-8-16(9-7-11)15(17)13-10-18-14-5-3-2-4-12(13)14/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNZNQLYLGJSED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzothiophen-3-yl(4-methylpiperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[4-{2-[(4-bromophenyl)amino]-2-oxoethyl}-3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-1-imidazolidinyl]benzoate](/img/structure/B5233832.png)
![N,N'-[(phenylmethylene)bis(2,6-dimethyl-4,1-phenylene)]diacetamide](/img/structure/B5233833.png)
![4-amino-1-[2-(2,4-dibromophenyl)-2-oxoethyl]-1H-1,2,4-triazol-4-ium bromide](/img/structure/B5233836.png)
![N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5233837.png)
![2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B5233859.png)
![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-phenylacrylamide](/img/structure/B5233869.png)


![2-amino-4-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile](/img/structure/B5233885.png)
![5-methyl-4-oxo-3-(3-phenoxypropyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5233894.png)
methyl]phosphonate](/img/structure/B5233900.png)
![1-bromo-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene](/img/structure/B5233920.png)
![3-[(4-chlorophenyl)sulfonyl]-4-phenyl-1,3-thiazolidine-2-thione](/img/structure/B5233928.png)
